Stereochemical Complexity: Sp³ Oxolane vs. Planar Furan Carboxamide Terminus
The target compound bears a saturated oxolane-3-carboxamide terminus containing one sp³ stereocenter, whereas the closest commercially catalogued analog—N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-3-carboxamide (CAS 2309780-85-4)—possesses a planar, achiral furan-3-carboxamide group. This stereochemical difference introduces an additional dimension of three-dimensionality (Fsp³ fraction) that can be exploited in fragment-based and structure-based drug design to explore chiral recognition pockets . No direct head-to-head biological comparison between these two compounds has been published.
| Evidence Dimension | Number of stereocenters and Fsp³ (fraction of sp³-hybridized carbons) |
|---|---|
| Target Compound Data | 1 stereocenter (oxolane C3); Fsp³ ≈ 0.27 (4 sp³ carbons / 15 total carbons in non-carbonyl, non-aromatic positions: 4 oxolane + 4 oxane methylene carbons vs. 4 aromatic thiophene + 1 carbonyl + 2 quaternary); estimated from 2D structure |
| Comparator Or Baseline | CAS 2309780-85-4 (furan-3-carboxamide analog): 0 stereocenters; Fsp³ ≈ 0.20 (3 sp³ carbons excluded from planar furan contribution) |
| Quantified Difference | Target compound possesses 1 additional stereocenter and approximately 0.07 higher Fsp³ compared to furan analog |
| Conditions | Structural comparison based on 2D chemical graph; no experimental chiral separation or biological assay data available |
Why This Matters
Higher Fsp³ and stereochemical complexity correlate with improved clinical success rates in drug discovery campaigns, making this compound a more attractive chiral building block for fragment-based screening libraries [1].
- [1] Lovering F, Bikker J, Humblet C. Escape from flatland: increasing saturation as an approach to improving clinical success. J Med Chem. 2009;52(21):6752-6756. View Source
